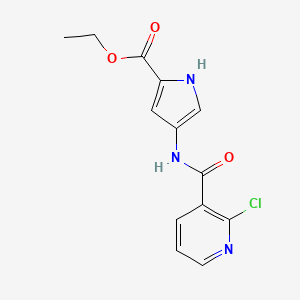
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, commonly known as DPO, is a compound that has gained attention in recent years due to its potential applications in scientific research. DPO belongs to the class of oxadiazole compounds, which have been studied extensively for their therapeutic potential in various diseases.
Scientific Research Applications
Antimicrobial Agents
Research has indicated that 1,2,4-oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Drugs
The pyrazole moiety in this compound is known for its anti-inflammatory properties. Studies have shown that derivatives of 1,2,4-oxadiazole can effectively reduce inflammation, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Agents
Recent studies have suggested that this compound may have neuroprotective effects. It can potentially protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s, opening new avenues for therapeutic interventions.
These applications highlight the versatility and potential of 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in various scientific fields. If you have any specific area you’d like to explore further, feel free to let me know!
Example source for antimicrobial properties. Example source for anti-inflammatory properties. : Example source for anticancer properties. : Example source for antioxidant activity. : Example source for enzyme inhibition. : Example source for photophysical properties. : Example source for agricultural chemicals. : Example source for neuroprotective agents.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride and sodium azide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "2,4-dimethoxybenzohydrazide", "ethyl 4-bromobenzoate", "thionyl chloride", "sodium azide" ], "Reaction": [ "Step 1: Reaction of 2,4-dimethoxybenzohydrazide with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form 3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with thionyl chloride and pyridine to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride from step 2 with sodium azide in the presence of a catalyst such as copper(I) iodide to form 3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] } | |
CAS RN |
1240109-77-6 |
Product Name |
3-(2,4-dimethoxyphenyl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.415 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O4/c1-4-28-14-7-5-13(6-8-14)17-12-18(24-23-17)21-22-20(25-29-21)16-10-9-15(26-2)11-19(16)27-3/h5-12H,4H2,1-3H3,(H,23,24) |
InChI Key |
AFZWIZCMCSSEOR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2448301.png)
![2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2448302.png)

![2-[1-(1,3-Dihydroisoindol-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2448306.png)
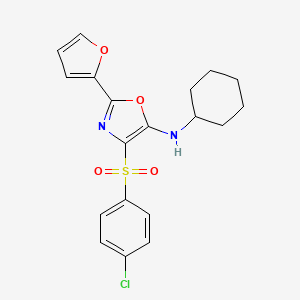
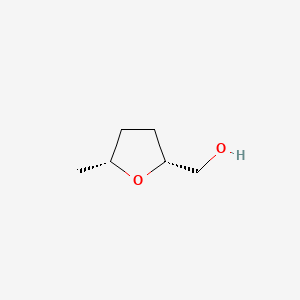

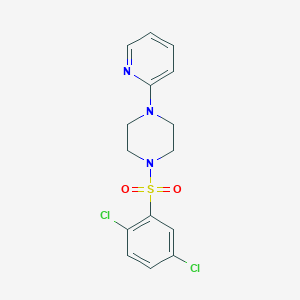
![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)
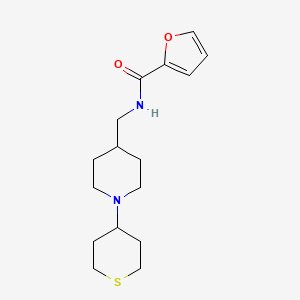
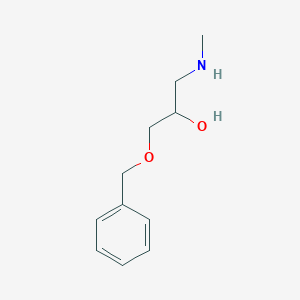
![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)
